Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride to form ethyl 2-hydroxyiminoacetate, which then undergoes cyclization with formaldehyde to yield the desired oxazole compound. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to a more saturated heterocycle using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other ester derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrolysis with aqueous sodium hydroxide or esterification with alcohols in the presence of acid catalysts.
Major Products
Oxidation: Ethyl 5-(carboxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Reduction: Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazoline-3-carboxylate.
Substitution: Various ester derivatives or the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can be compared with other oxazole derivatives such as:
This compound: Similar structure but with different substituents, leading to variations in reactivity and bioactivity.
5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
4,5-Dihydro-1,2-oxazole-3-carboxylate derivatives: Various ester and amide derivatives with different functional groups, offering a range of chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-11-7(10)6-3-5(4-9)12-8-6/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBNBXQEDHQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635301 | |
Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147008-07-9 | |
Record name | Ethyl 5-(hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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